3-Azidopiperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

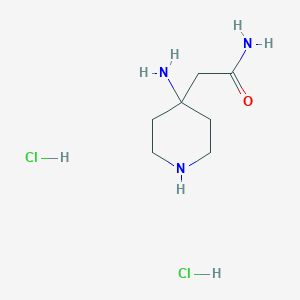

3-Azidopiperidine;hydrochloride is a chemical compound used in scientific experiments for various purposes. It’s a derivative of piperidine, a six-membered ring containing one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique

3-Azidopiperidine;hydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the effects of azide-containing compounds on biological systems, such as enzymes and proteins. It has also been used as a tool to study the effects of azide-containing compounds on the synthesis of other compounds. Additionally, this compound has been used to study the effects of azide-containing compounds on the structure and function of biological systems, such as DNA and RNA.

Mécanisme D'action

The mechanism of action of 3-azidopiperidine;hydrochloride is not fully understood. It is believed that the azide group reacts with the target molecule, forming a covalent bond, which leads to a change in the structure and/or function of the target molecule. The exact mechanism of action is still under investigation.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. It is believed that the azide group reacts with the target molecule, forming a covalent bond, which leads to a change in the structure and/or function of the target molecule. Additionally, it is believed that the azide group may also interact with other molecules in the system, leading to changes in the biochemical and physiological processes of the system.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-azidopiperidine;hydrochloride in laboratory experiments is its ability to form covalent bonds with target molecules. This allows for precise control over the structure and/or function of the target molecule. Additionally, this compound is relatively stable and can be stored for long periods of time.

The main limitation of this compound is its reactivity. It is highly reactive and can cause unwanted side reactions with other molecules in the system. Additionally, the azide group can react with other molecules in the system, leading to changes in the biochemical and physiological processes of the system.

Orientations Futures

There are a number of potential future directions for the use of 3-azidopiperidine;hydrochloride. These include the development of new synthetic methods and applications, the exploration of its potential as a tool for studying the structure and function of biological systems, and the development of new therapeutic strategies based on its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Méthodes De Synthèse

3-Azidopiperidine;hydrochloride can be synthesized from piperidine and an azide source such as sodium azide. The reaction involves the formation of an intermediate N-azido-piperidine, which is then reacted with hydrochloric acid to form the desired product. The reaction is typically carried out in an inert atmosphere and is usually performed in solution at room temperature.

Propriétés

IUPAC Name |

3-azidopiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELLSBQFMZQTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909312-22-6 |

Source

|

| Record name | 3-azidopiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)

![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)